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Cat. No.: B1684573 Get Quote

Head-to-Head Comparison: Long-Acting
Raltegravir and Cabotegravir Formulations
A detailed analysis for researchers and drug development professionals.

The advent of long-acting injectable antiretrovirals marks a paradigm shift in the management

and prevention of HIV-1 infection, offering a promising alternative to daily oral regimens and

addressing challenges of adherence. Among the integrase strand transfer inhibitors (INSTIs),

Raltegravir and Cabotegravir have been developed into long-acting formulations. While no

head-to-head clinical trials have directly compared these two long-acting agents, this guide

provides a comprehensive comparison based on available preclinical and clinical data,

focusing on their formulation, pharmacokinetics, efficacy, and safety profiles.

Mechanism of Action: A Shared Pathway
Both Raltegravir and Cabotegravir are integrase strand transfer inhibitors (INSTIs).[1][2] They

target the HIV-1 integrase enzyme, a crucial component for viral replication. By binding to the

active site of integrase, these drugs prevent the covalent insertion, or "integration," of the viral

DNA into the host cell's genome. This action effectively halts the HIV replication cycle.
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Figure 1: Mechanism of Action of Integrase Strand Transfer Inhibitors (INSTIs).

Formulation and Administration
The long-acting formulations of Raltegravir and Cabotegravir differ significantly in their

composition and stage of development.
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Feature Long-Acting Raltegravir Long-Acting Cabotegravir

Formulation Type

Nanosuspension for

subcutaneous injection

(preclinical)

Nanosuspension for

intramuscular injection

Composition

Milled γ-irradiated raltegravir

reconstituted in a sterile

vehicle containing

polyethylene glycol 3350,

polysorbate 80, and mannitol.

[3]

Sterile aqueous suspension of

crystalline cabotegravir free

acid nanoparticles (approx.

200 nm) with polysorbate 20,

polyethylene glycol 3350, and

mannitol.[1]

Administration
Subcutaneous injection (in

preclinical studies).[4]
Intramuscular injection.[1]

Development Stage Preclinical
Clinically approved for HIV

treatment and prevention.

Pharmacokinetic Profile
Pharmacokinetic data for long-acting Raltegravir is derived from animal studies, while extensive

human data is available for long-acting Cabotegravir from various clinical trials.
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Parameter
Long-Acting Raltegravir
(Rhesus Macaques)

Long-Acting Cabotegravir
(Humans - HPTN 083)

Dose
160 mg single subcutaneous

injection.[4]

600 mg intramuscular injection

every 8 weeks (after loading

doses).[5]

Time to Peak Concentration

(Tmax)

Not explicitly stated, but

plasma concentrations were

comparable to human oral

doses at 2 weeks.[4]

Approximately 7 days after

injection.

Half-life (t1/2)

Not explicitly stated, but

sustained plasma

concentrations were observed.

5.6 to 11.5 weeks.

Plasma Concentration

Two weeks post-injection,

plasma concentration was

comparable to 400 mg oral

twice daily in humans.[4]

Geometric mean plasma

concentrations were 2.90

µg/mL at 1 week and 1.86

µg/mL at 4 weeks after the first

injection.[6]

Efficacy
The efficacy of long-acting Raltegravir has been demonstrated in preclinical models of HIV

prevention, whereas long-acting Cabotegravir has proven its efficacy in large-scale human

clinical trials for both HIV prevention (PrEP) and treatment.

Long-Acting Raltegravir: Preclinical Efficacy
In a study using humanized BLT mice, a single subcutaneous dose of long-acting Raltegravir

provided significant protection against two high-dose vaginal HIV challenges administered one

and four weeks after the injection.[4] The study also showed suppression of viral RNA in the

plasma and cervico-vaginal fluids of already infected mice.[4]

Long-Acting Cabotegravir: Clinical Efficacy
For HIV Prevention (PrEP):
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The HPTN 083 trial, a phase 2b/3 study, demonstrated that long-acting injectable Cabotegravir

was superior to daily oral emtricitabine/tenofovir disoproxil fumarate (TDF/FTC) for HIV

prevention in cisgender men and transgender women who have sex with men.[7][8] The HIV

incidence was 66% lower in the Cabotegravir group compared to the TDF/FTC group.[6]

For HIV Treatment:

The ATLAS-2M study, a phase 3b trial, showed that long-acting Cabotegravir in combination

with long-acting Rilpivirine, administered every 8 weeks, was non-inferior to the every 4-week

dosing schedule for maintaining viral suppression in adults with HIV-1 infection.[9] At 152

weeks, 87% of participants in the every-8-week arm maintained HIV-1 RNA <50 copies/mL.[9]

Safety and Tolerability
The safety profiles of the two long-acting formulations have been evaluated in their respective

study settings.

Feature
Long-Acting Raltegravir
(Preclinical)

Long-Acting Cabotegravir
(Clinical Trials)

Observed Adverse Events

Well-tolerated in mice and

rhesus macaques with no

significant adverse events

reported in the cited study.[4]

The most common adverse

events are injection site

reactions (ISRs), including

pain, swelling, and nodules.

[10] Other reported side effects

include headache, fever, and

rash.[10]

Injection Site Reactions
Not a focus of the preclinical

reports.

Frequent, but generally mild to

moderate and transient.

Discontinuation due to ISRs is

uncommon.[10]

Long-term Safety Not established.

Long-term data from clinical

trials suggest a favorable

safety profile with no new

safety signals emerging over

time.[9]
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Experimental Protocols
Long-Acting Raltegravir Preclinical Study

Animal Models: Humanized bone marrow-liver-thymus (BLT) mice and rhesus macaques

were used.[4]

Drug Administration: A single subcutaneous injection of a nanosuspension of Raltegravir was

administered.[4]

Efficacy Assessment:

Prevention: Mice were challenged vaginally with high doses of HIV-1 at 1 and 4 weeks

post-injection. Plasma viral load was monitored to determine protection.[4]

Treatment: Infected mice received a single dose, and viral RNA in plasma and cervico-

vaginal lavage was measured.[4]

Pharmacokinetic Analysis: Raltegravir concentrations in plasma and tissues were analyzed

using tandem mass spectrometry.[4]

HPTN 083 Clinical Trial (Long-Acting Cabotegravir for
PrEP)
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Figure 2: HPTN 083 Study Design Workflow.

Study Design: A phase 2b/3 double-blind, double-dummy, randomized controlled trial.[5]

Participants: HIV-uninfected cisgender men and transgender women who have sex with

men.[5]

Intervention: Participants were randomized to receive either long-acting injectable

Cabotegravir and placebo oral TDF/FTC, or active oral TDF/FTC and placebo injections.[5]

Efficacy Endpoint: The primary endpoint was the incidence of HIV-1 infection.[7]

Safety and Tolerability Assessment: Adverse events, including injection site reactions, were

systematically collected and graded.[10]
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Pharmacokinetic Sampling: Plasma samples were collected at specified time points to

measure Cabotegravir concentrations using validated liquid chromatography-tandem mass

spectrometry assays.[5]

Conclusion
Long-acting formulations of Raltegravir and Cabotegravir represent significant advancements

in antiretroviral therapy. While both are integrase inhibitors, their development and available

data are at different stages. Long-acting Cabotegravir is a clinically proven, effective, and

generally well-tolerated option for both HIV prevention and treatment, supported by a robust

body of evidence from large-scale clinical trials. Long-acting Raltegravir has shown promise in

preclinical studies, demonstrating a favorable pharmacokinetic profile and efficacy in animal

models. Further clinical development will be necessary to establish its role in the landscape of

long-acting antiretrovirals. The absence of a direct head-to-head clinical trial necessitates that

any comparison be made with the understanding that the data for each agent are derived from

different study populations and designs. Future research, potentially including direct

comparative studies, will be invaluable in further delineating the relative merits of these long-

acting formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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